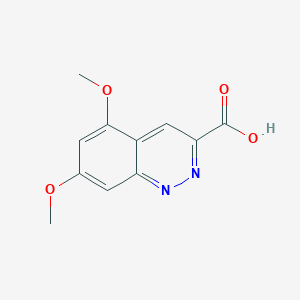

5,7-Dimethoxycinnoline-3-carboxylic acid

CAS No.: 929975-20-2

Cat. No.: VC8423274

Molecular Formula: C11H10N2O4

Molecular Weight: 234.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 929975-20-2 |

|---|---|

| Molecular Formula | C11H10N2O4 |

| Molecular Weight | 234.21 g/mol |

| IUPAC Name | 5,7-dimethoxycinnoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H10N2O4/c1-16-6-3-8-7(10(4-6)17-2)5-9(11(14)15)13-12-8/h3-5H,1-2H3,(H,14,15) |

| Standard InChI Key | NSCWKRULMBQTRF-UHFFFAOYSA-N |

| SMILES | COC1=CC2=NN=C(C=C2C(=C1)OC)C(=O)O |

| Canonical SMILES | COC1=CC2=NN=C(C=C2C(=C1)OC)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

5,7-Dimethoxycinnoline-3-carboxylic acid is systematically named as 5,7-dimethoxycinnoline-3-carboxylic acid under IUPAC nomenclature . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 929975-20-2 |

| PubChem CID | 16227995 |

| Molecular Formula | |

| SMILES | COC1=CC2=NN=C(C=C2C(=C1)OC)C(=O)O |

| InChIKey | NSCWKRULMBQTRF-UHFFFAOYSA-N |

| Exact Mass | 234.06405680 Da |

The compound’s planar structure facilitates π-π stacking interactions, while the carboxylic acid group enhances solubility in polar solvents .

Spectral and Stereochemical Features

The absence of stereocenters (defined and undefined atom stereocenter count: 0) simplifies its stereochemical profile . Its UV-Vis spectrum likely shows absorption maxima near 270–300 nm due to the conjugated cinnoline core, though experimental data remain unpublished.

Synthesis and Manufacturing

Synthetic Routes

A patent (EP0519140A1) outlines a multi-step synthesis for analogous 1,4-dihydro-4-oxo-cinnoline-3-carboxylic acids :

-

Enamine Formation: Ethyl acetoacetate reacts with primary amines under ultrasonic irradiation to form enamines.

-

Cyclization: Enamines undergo Japp-Klingmann reaction with benzoquinones/naphthoquinones in the presence of CaI₂, yielding 5-hydroxyindole-3-carboxylate intermediates.

-

Hydrolysis: Basic or acidic cleavage of ester groups produces carboxylic acid derivatives.

For 5,7-dimethoxy variants, methoxy groups are introduced via nucleophilic substitution or protected during cyclization. Typical yields range from 45–65%, with purity >95% after recrystallization .

Key Intermediates

-

Intermediate A: 2,6-Dichlorobenzoyl chloride (precursor for electrophilic aromatic substitution).

-

Intermediate B: Ethyl 3-oxobutanoate (enamine precursor).

Reaction conditions (e.g., tetrahydrofuran solvent, 60–80°C) optimize regioselectivity for the 5,7-dimethoxy pattern .

Physicochemical Properties

Computed and Experimental Properties

| Property | Value | Method |

|---|---|---|

| XLogP3 | 1.0 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 6 | Cactvs 3.4.6.11 |

| Topological Polar Surface Area | 81.5 Ų | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 3 | Cactvs 3.4.6.11 |

| Melting Point | Not reported | — |

The compound’s moderate lipophilicity (XLogP3 = 1.0) suggests balanced membrane permeability, while a polar surface area >80 Ų limits blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume